molecular formula C16H22N2O2S B11026493 N-(2-methylpropyl)-4-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

N-(2-methylpropyl)-4-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,3-benzothiazine-2-carboxamide

Cat. No.: B11026493
M. Wt: 306.4 g/mol
InChI Key: UELOUFPZTUAAGA-UHFFFAOYSA-N
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Description

N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE is a complex organic compound with a benzothiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzothiazine core, followed by the introduction of the isobutyl and isopropyl groups. Common reagents used in these reactions include isobutylamine, isopropylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE: shares similarities with other benzothiazine derivatives, such as:

Uniqueness

The uniqueness of N-ISOBUTYL-2-ISOPROPYL-4-OXO-3,4-DIHYDRO-2H-1,3-BENZOTHIAZINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-methylpropyl)-4-oxo-2-propan-2-yl-3H-1,3-benzothiazine-2-carboxamide

InChI

InChI=1S/C16H22N2O2S/c1-10(2)9-17-15(20)16(11(3)4)18-14(19)12-7-5-6-8-13(12)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

UELOUFPZTUAAGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1(NC(=O)C2=CC=CC=C2S1)C(C)C

Origin of Product

United States

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